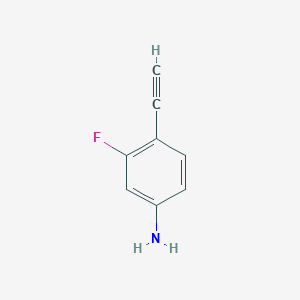
4-Ethynyl-3-fluoroaniline
説明
4-Ethynyl-3-fluoroaniline is an organic compound with the molecular formula C8H6FN. It is characterized by the presence of an ethynyl group (-C≡CH) attached to the fourth position and a fluorine atom attached to the third position of an aniline ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
From 3-Bromo-4-fluoronitrobenzene: One common method involves the reduction of 3-bromo-4-fluoronitrobenzene using tetra-triphenylphosphine palladium as a catalyst. This reaction typically requires a hydrogen atmosphere and elevated temperatures.
Suzuki–Miyaura Coupling: Another approach is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of 3-fluoroaniline with an ethynyl halide in the presence of a palladium catalyst.
Industrial Production Methods: The industrial production of this compound often involves large-scale versions of these synthetic routes, with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are commonly used to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different aniline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are hydrogen gas (H2) in the presence of a palladium catalyst and iron (Fe) in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) and strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Various aniline derivatives, including diamines.
Substitution Products: Substituted anilines with different functional groups.
科学的研究の応用
4-Ethynyl-3-fluoroaniline is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the development of advanced materials and as a component in organic electronic devices.
作用機序
The mechanism by which 4-ethynyl-3-fluoroaniline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
類似化合物との比較
3-Ethynyl-4-fluoroaniline: Similar structure but with the positions of the ethynyl and fluorine groups reversed.
4-Ethynyl-3-fluorobenzene: Lacks the amine group present in 4-ethynyl-3-fluoroaniline.
3-Fluoroaniline: Does not have the ethynyl group.
Uniqueness: this compound is unique due to the combination of the ethynyl group and the fluorine atom on the aniline ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
4-ethynyl-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUGQYILQLIYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392832.png)



![Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392838.png)
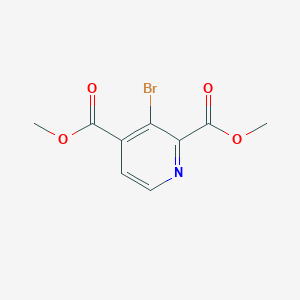

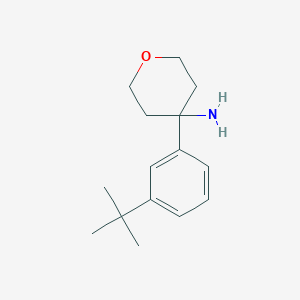

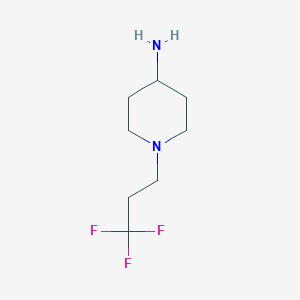
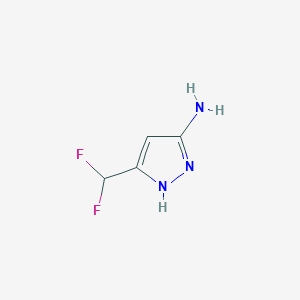
![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid](/img/structure/B1392853.png)
![5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine](/img/structure/B1392854.png)
